Positional Isomer Differentiation: 1‑Hydroxymethyl vs. 8‑Hydroxymethyl Regioisomer
The target compound places the hydroxymethyl group at the C1 bridgehead position, whereas its closest regioisomer, tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 637301-16-7), bears the substituent at the C8 methylene bridge . This positional difference alters the spatial orientation of the hydroxymethyl group relative to the Boc-protected nitrogen, which can critically affect metal coordination geometry and the trajectory of nucleophilic attack in subsequent transformations .
| Evidence Dimension | Substituent Position and Spatial Vector |
|---|---|
| Target Compound Data | Hydroxymethyl at C1 (bridgehead); SMILES CC(C)(C)OC(=O)N1CC2CCC(CO)(C2)C1 |
| Comparator Or Baseline | Hydroxymethyl at C8 (methylene bridge); CAS 637301-16-7 |
| Quantified Difference | Qualitative difference in steric and electronic environment; no direct comparative assay data available |
| Conditions | Structural comparison derived from canonical SMILES and IUPAC nomenclature (ChemSpider, Fluorochem) |
Why This Matters
For medicinal chemists designing ligands where the hydroxymethyl group is intended for specific polar interactions or conjugation, the bridgehead substitution pattern of CAS 1781376-36-0 provides a distinct three-dimensional vector that cannot be replicated by the 8-substituted isomer.
